1-Iodooctadec-9-ene
Description
1-Iodooctadec-9-ene is a long-chain iodinated alkene characterized by a terminal iodine atom at position 1 and a Z-configured double bond at position 7. Its molecular formula is C₁₈H₃₃I, with a molecular weight of 400.36 g/mol. This compound is primarily utilized in organic synthesis, particularly in the formation of ethers or alkylation reactions, due to the high reactivity of the iodine atom as a leaving group . In a sphingomyelin analog synthesis, 1-iodooctadec-9-ene was employed to construct an ether linkage with a protected alcohol, achieving a yield exceeding 90% . Its structural features—including the unsaturated bond position and iodine placement—make it distinct from other fatty acid derivatives or halogenated alkenes.
Properties
CAS No. |
69674-78-8 |
|---|---|
Molecular Formula |
C18H35I |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-iodooctadec-9-ene |
InChI |
InChI=1S/C18H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI Key |
TVDRYRJRVCTYOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCI |
Origin of Product |
United States |
Preparation Methods
1-Iodooctadec-9-ene can be synthesized through several methods. One common synthetic route involves the iodination of octadec-9-ene. This process typically uses iodine (I2) or iodine monochloride (ICl) as the iodinating agents. The reaction is carried out under controlled conditions to ensure the selective addition of the iodine atom to the desired position on the carbon chain .
Another method involves the conversion of oleyl alcohol to its corresponding tosylate, followed by reduction with lithium aluminum hydride (LAH). This method yields cis- and trans-9-octadecenes, which can then be iodinated to produce 1-iodooctadec-9-ene .
Chemical Reactions Analysis
1-Iodooctadec-9-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to octadec-9-ene using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidation of 1-iodooctadec-9-ene can yield corresponding epoxides or other oxygenated derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Iodooctadec-9-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of surface-active agents and as a precursor for the synthesis of functionalized materials.
Biological Studies: It is employed in the study of lipid metabolism and the synthesis of biologically active compounds.
Industrial Applications: The compound is used in the production of lubricants, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodooctadec-9-ene involves its reactivity due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination reactions. These reactions often involve the formation of carbocation intermediates, which can further react to form a variety of products .
Comparison with Similar Compounds
Table 1: Key Attributes of 1-Iodooctadec-9-ene and Analogous Compounds
Key Observations :
Functional Groups : Unlike the hydroxy and carboxylic acid derivatives, 1-iodooctadec-9-ene lacks polar oxygen-containing groups, rendering it more hydrophobic and reactive in substitution reactions.
Double Bond Position: The Z-configured double bond at position 9 in 1-iodooctadec-9-ene contrasts with the E-configuration in (9E,12R)-12-Hydroxyoctadec-9-enoic Acid, which may influence steric interactions in synthetic pathways .
Reactivity : The terminal iodine atom enables efficient nucleophilic substitutions (e.g., SN2 reactions), whereas carboxylic acid derivatives are more suited for esterification or amidation .
Physicochemical Properties
While explicit data on melting points or solubility are unavailable in the provided evidence, general trends can be inferred:
- Polarity : 1-Iodooctadec-9-ene is less polar than hydroxy or carboxylic acid derivatives, impacting its solubility in organic solvents.
- Molecular Weight: The iodine atom increases its molecular weight significantly compared to non-halogenated analogs (e.g., ~400 g/mol vs. ~280–300 g/mol for carboxylic acids).
Research Findings and Limitations
Synthetic Efficiency : 1-Iodooctadec-9-ene demonstrated superior reactivity in ether synthesis, achieving >90% yield under optimized conditions .
Comparative Limitations: Limited data on the toxicity or pharmacokinetics of 1-iodooctadec-9-ene compared to well-studied fatty acids like octadec-11-enoic acid . No direct studies comparing its halogenated analogs (e.g., 1-bromooctadec-9-ene) were identified in the provided evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
